

# The Efficacy of Cinepazide Maleate in Acute Ischemic Stroke: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Cinepazide Maleate |           |
| Cat. No.:            | B7821688           | Get Quote |

A critical review of the available clinical data reveals a significant gap in research directly evaluating the efficacy and safety of **Cinepazide Maleate** used in combination with thrombolytic therapy for acute ischemic stroke. Clinical trials on **Cinepazide Maleate** have predominantly focused on its use as a standalone therapy or in conjunction with standard care, but have explicitly excluded patients who have received or are candidates for thrombolysis.[1] [2] Consequently, a direct comparison of a combined "**Cinepazide Maleate** + Thrombolytic Therapy" regimen versus thrombolytic therapy alone or other interventions is not possible based on current scientific literature.

This guide, therefore, provides a comprehensive overview of the clinical evidence for **Cinepazide Maleate** as an independent treatment for acute ischemic stroke, alongside a summary of established thrombolytic agents. This information is intended to provide researchers, scientists, and drug development professionals with a clear understanding of the current therapeutic landscape and to highlight areas for future investigation.

#### **Cinepazide Maleate in Acute Ischemic Stroke**

**Cinepazide Maleate** is a vasoactive drug with neuroprotective properties. Its mechanism of action is thought to involve the improvement of cerebral microcirculation and metabolism. The largest and most recent clinical evidence for its use in acute ischemic stroke comes from a multicenter, randomized, double-blind, placebo-controlled trial.[3][4][5]



### Key Experimental Protocol: Cinepazide Maleate vs. Placebo

The pivotal trial evaluating **Cinepazide Maleate** in acute ischemic stroke followed a rigorous methodology to assess its efficacy and safety.[3][4][5]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][3][4][5]
- Participant Population: Patients diagnosed with acute ischemic stroke, with symptom onset within a specified timeframe (e.g., within 48 hours), and a defined stroke severity based on the National Institutes of Health Stroke Scale (NIHSS).[3][6] Patients who had undergone or were candidates for thrombolytic or interventional therapies were excluded.[1][2]
- Intervention: The experimental group received an intravenous infusion of **Cinepazide Maleate** (typically 320 mg) once daily for 14 consecutive days.[3][4][5] The control group received a matching placebo infusion.
- Concomitant Medication: All participants in both groups received standard of care, which
  could include antiplatelet agents, antihypertensives, and statins, as well as a basic therapy of
  citicoline sodium.[1][3][4][5]
- Primary Efficacy Endpoint: The proportion of patients with a modified Rankin Scale (mRS) score of ≤ 2 at 90 days post-treatment. The mRS is a widely accepted scale for measuring the degree of disability or dependence in the daily activities of people who have had a stroke.
- Secondary Efficacy Endpoints: These included the proportion of patients with a Barthel Index
   (BI) score of ≥ 95 at day 90, which assesses performance in activities of daily living.
- Safety Assessments: Comprehensive monitoring of adverse events, laboratory parameters,
   vital signs, and electrocardiograms throughout the study.[3][4][5]

## Quantitative Data Summary: Cinepazide Maleate vs. Placebo



The following table summarizes the key efficacy outcomes from the pivotal clinical trial of **Cinepazide Maleate** in acute ischemic stroke.

| Efficacy Outcome<br>(at Day 90)                | Cinepazide Maleate<br>Group | Placebo Group | p-value |
|------------------------------------------------|-----------------------------|---------------|---------|
| Proportion of patients with mRS ≤ 2            | 60.9%                       | 50.1%         | 0.0004  |
| Proportion of patients with Barthel Index ≥ 95 | 53.4%                       | 46.7%         | 0.0230  |

Data sourced from a multicenter, randomized, double-blind, placebo-controlled trial.[3][4][5]

The results indicate that **Cinepazide Maleate** was superior to placebo in improving functional outcomes at 90 days in patients with acute ischemic stroke who were not eligible for thrombolytic therapy.[3][4][5] The safety profile of **Cinepazide Maleate** was comparable to that of the placebo, with no significant differences in the incidence of adverse events.[3][4][5]

## Standard Thrombolytic Therapy for Acute Ischemic Stroke

Thrombolytic therapy aims to dissolve the clot causing the ischemic stroke and restore blood flow to the brain. The standard-of-care thrombolytic agents are alteplase and, more recently, tenecteplase.

#### Alteplase and Tenecteplase: A Comparative Overview

Recent clinical trials have compared the efficacy and safety of tenecteplase to the long-standing standard, alteplase.



| Feature            | Tenecteplase             | Alteplase                                       |
|--------------------|--------------------------|-------------------------------------------------|
| Administration     | Single intravenous bolus | Intravenous bolus followed by a 1-hour infusion |
| Fibrin Specificity | Higher                   | Lower                                           |
| Half-life          | Longer                   | Shorter                                         |

### Quantitative Data Summary: Tenecteplase vs. Alteplase

A recent large-scale, randomized clinical trial (ORIGINAL trial) compared the efficacy and safety of tenecteplase and alteplase in patients with acute ischemic stroke within 4.5 hours of symptom onset.

| Efficacy Outcome                       | Tenecteplase (0.25 | Alteplase (0.9 | Risk Ratio (95% CI) |
|----------------------------------------|--------------------|----------------|---------------------|
| (at Day 90)                            | mg/kg)             | mg/kg)         |                     |
| Proportion of patients with mRS 0 or 1 | 72.7%              | 70.3%          | 1.03 (0.97-1.09)    |

Data from the ORIGINAL randomized clinical trial.[7][8]

The trial concluded that tenecteplase was non-inferior to alteplase in achieving an excellent functional outcome at 90 days, with a similar safety profile.[7][8]

### **Visualizing Methodologies and Pathways**

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow of the **Cinepazide Maleate** clinical trial and a simplified putative signaling pathway.





Click to download full resolution via product page

Experimental Workflow for Cinepazide Maleate Clinical Trial





Click to download full resolution via product page

Putative Signaling Pathway of Cinepazide Maleate

#### **Conclusion and Future Directions**

The available evidence demonstrates that **Cinepazide Maleate** is an effective and safe treatment option for patients with acute ischemic stroke who are not candidates for thrombolytic therapy. It significantly improves long-term functional outcomes compared to placebo.

However, the critical question of whether **Cinepazide Maleate** provides an additional benefit when combined with thrombolytic agents like alteplase or tenecteplase remains unanswered.



The exclusion of this patient population from major trials of **Cinepazide Maleate** means that there is no data to support or refute the efficacy and safety of such a combination.

For drug development professionals and researchers, this represents a clear and important area for future investigation. Well-designed clinical trials are needed to determine if the neuroprotective and microcirculatory effects of **Cinepazide Maleate** can safely augment the reperfusion benefits of thrombolysis, potentially leading to improved outcomes for a broader range of stroke patients. Such studies would be crucial in optimizing therapeutic strategies for acute ischemic stroke.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Clinical Study of Cinepazide Maleate Injection in the Treatment of Acute Ischemic Stroke [ctv.veeva.com]
- 3. doaj.org [doaj.org]
- 4. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biospectrumasia.com [biospectrumasia.com]
- 7. Tenecteplase vs Alteplase for Patients With Acute Ischemic Stroke: The ORIGINAL Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tenecteplase vs. Alteplase for Patients With Acute Ischemic Stroke American College of Cardiology [acc.org]
- To cite this document: BenchChem. [The Efficacy of Cinepazide Maleate in Acute Ischemic Stroke: An Evidence-Based Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7821688#efficacy-of-cinepazide-maleate-in-combination-with-thrombolytic-therapy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com